(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione
Overview
Description
Burnettramic Acid A aglycone is a member of a new class of antibiotics derived from the Australian fungus Aspergillus burnettii. This compound features a rare bolaamphiphilic scaffold, consisting of β-d-mannose linked to a pyrrolizidinedione unit via a 26-carbon chain . It exhibits potent antifungal and antibacterial activities, making it a significant subject of study in the field of natural product chemistry and medicinal chemistry .
Scientific Research Applications
Burnettramic Acid A aglycone has several scientific research applications:
Mechanism of Action
The mechanism of action of Burnettramic Acid A aglycone involves its interaction with microbial cell membranes. The compound’s bolaamphiphilic structure allows it to insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis . This mechanism is effective against both Gram-positive bacteria and fungi, making it a broad-spectrum antimicrobial agent .
Similar Compounds:
Tetramic Acid Derivatives: These compounds share a similar pyrrolizidinedione core structure and exhibit antimicrobial activities.
Mannosylated Antibiotics: Compounds with β-d-mannose linked to various aglycones, showing similar biological activities.
Uniqueness: Burnettramic Acid A aglycone is unique due to its rare bolaamphiphilic scaffold and its potent activity against a wide range of microbial pathogens . Its enantioselective synthesis and complex structure further distinguish it from other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of Burnettramic Acid A aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . Key steps in the synthesis include:
- Two types of asymmetric alkylation.
- Coupling of an acetylide intermediate with (S)-epichlorohydrin to provide an acetylenic epoxide in one pot.
- Birch reduction to effect desulfonylation, semi-reduction of the triple bond, and debenzylation in a concurrent manner .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of Burnettramic Acid A aglycone. The synthesis is primarily conducted in research laboratories, focusing on optimizing the reaction conditions and improving the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Burnettramic Acid A aglycone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Birch reduction is used to effect desulfonylation and semi-reduction of the triple bond.
Substitution: The coupling of an acetylide intermediate with (S)-epichlorohydrin is an example of a substitution reaction.
Common Reagents and Conditions:
Asymmetric Alkylation: Utilizes specific chiral catalysts to achieve enantioselectivity.
Birch Reduction: Involves the use of sodium or lithium in liquid ammonia.
Epoxide Formation: Requires (S)-epichlorohydrin and an acetylide intermediate.
Major Products: The major products formed from these reactions include the enantioselective synthesis of the aglycone of Burnettramic Acid A, which has been confirmed through 1H and 13C NMR spectra .
properties
IUPAC Name |
(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDKRVVXVFPDKH-ODPYIYSASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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